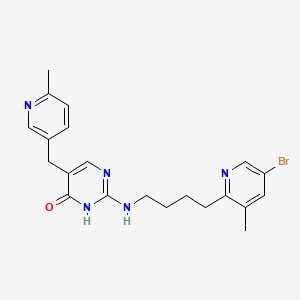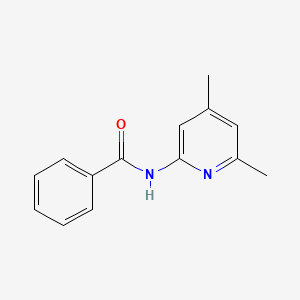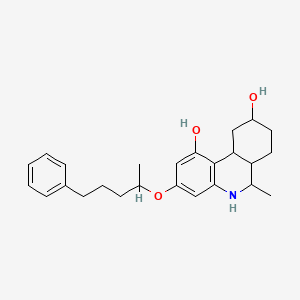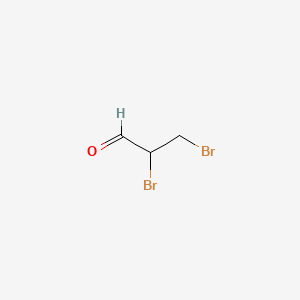
2,3-Dibromopropanal
Vue d'ensemble
Description
2,3-Dibromopropanal is a chemical compound with the molecular formula C3H4Br2O . It has an average mass of 215.871 Da and a monoisotopic mass of 213.862869 Da . It is also known by other names such as 2,3-Dibromopropionaldehyde and Acrolein dibromide .
Synthesis Analysis
While specific synthesis methods for 2,3-Dibromopropanal were not found in the search results, it’s important to note that brominated compounds are often synthesized through halogenation reactions. More detailed information may be available in specialized chemical literature or databases .Molecular Structure Analysis
The molecular structure of 2,3-Dibromopropanal consists of three carbon atoms, four hydrogen atoms, two bromine atoms, and one oxygen atom . The exact spatial configuration and bond lengths/angles would require more specific spectroscopic data for determination.Physical And Chemical Properties Analysis
2,3-Dibromopropanal is a clear, colorless viscous liquid . It is soluble in water . More specific physical and chemical properties like boiling point, melting point, and specific gravity would require additional data.Applications De Recherche Scientifique
Organic Synthesis : 2,3-Dibromopropanal is used in crystallization-induced asymmetric transformations. It is useful for obtaining enantiomerically pure (-)-(R)- and (+)-(S)-2,3-Dibromopropan-1-ol, which are important in studying dynamic resolution and asymmetric transformations (Brunetto et al., 2002).
Fire Retardant and Health Concerns : Used in the treatment of fabrics and various materials to make them nonflammable, 2,3-Dibromopropanal's toxic nature has raised concerns. Its use as a fire retardant and its potential mutagenic, carcinogenic, and nephrotoxic effects are significant topics of research (Choudhary, 1987).
Genotoxicity Studies : Research has been conducted on the genotoxicity of 2,3-Dibromopropanal. It is known to cause mutations in certain bacterial strains and can cause DNA single-stranded breaks, highlighting its potential health risks (Gordon et al., 1985).
Photodissociation Studies : Studies on the photodissociation of 2,3-Dibromopropanal-related compounds at specific wavelengths provide insights into the chemical's behavior under certain conditions, which is essential for understanding its stability and reactivity (Tang et al., 2005).
Chemical Reactions and Synthesis : 2,3-Dibromopropanal is used in the Skraup-type synthesis of various chemical compounds, demonstrating its versatility as a reagent in chemical synthesis (Lamberth et al., 2014).
Catalytic Reduction Studies : Its role in the catalytic reduction of certain haloalkanes has been investigated, showing its usefulness in the field of catalysis (Dahm & Peters, 1996).
Metabolism Studies : Research on the metabolism of 2,3-Dibromopropanal in biological systems like rats is crucial for understanding its impact on health and the environment (Jones & Wells, 1981).
Absorption from Fabric : Studies have shown that 2,3-Dibromopropanal can be absorbed from fabric by humans, with its metabolite found in urine samples. This has implications for consumer safety and environmental health (Blum et al., 1978).
Enzymatic Dehalogenation : The enzymatic dehalogenation of 2,3-Dibromopropanal by specific haloalkane dehalogenases has been studied, which is important for bioremediation and understanding biochemical pathways (Streltsov et al., 2003).
Chemical Dynamics : Research on the dynamics of elimination reactions involving 2,3-Dibromopropanal helps in understanding complex chemical processes and reaction mechanisms (Kötting et al., 2002).
Safety And Hazards
2,3-Dibromopropanal can cause severe eye irritation and is harmful if absorbed through the skin . It can also cause skin and respiratory tract irritation and may be harmful if swallowed or inhaled . It is considered a potential cancer hazard . In case of exposure, immediate medical attention is advised .
Propriétés
IUPAC Name |
2,3-dibromopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDDOWQHSDJXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041322 | |
| Record name | 2,3-Dibromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopropanal | |
CAS RN |
5221-17-0 | |
| Record name | 2,3-Dibromopropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5221-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromopropanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromopropionaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromopropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIBROMOPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4960NRU9EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



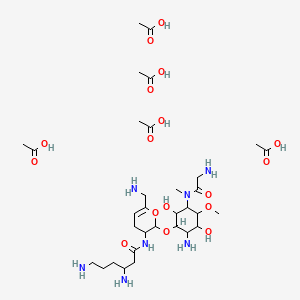
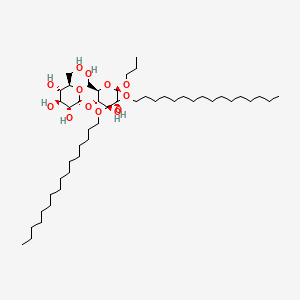
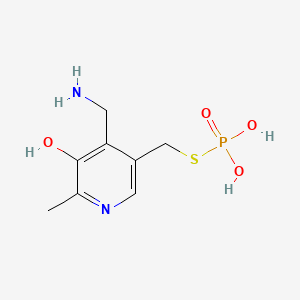
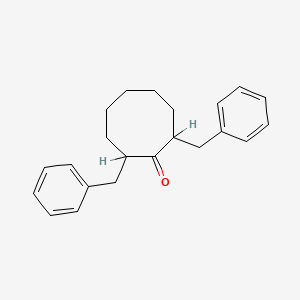
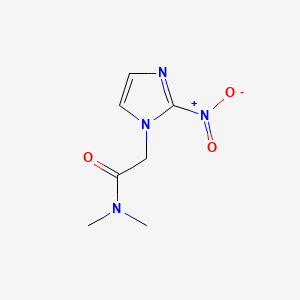
![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)
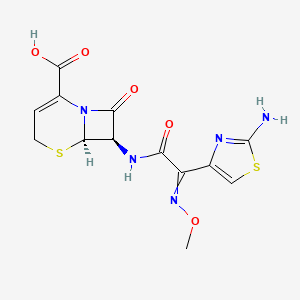
![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)

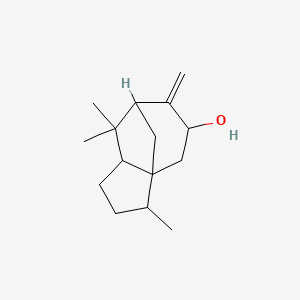
![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)
